N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine
Description
The compound N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine features a pyridine core substituted with a 4-chlorophenyl sulfonyl group at position 3, a methyl group at position 4, a phenyl group at position 6, and an N-(4-methoxybenzyl)amine moiety at position 2. This structure combines a sulfonamide linker, aromatic substituents, and a methoxybenzyl group, which are common in pharmaceuticals and agrochemicals for modulating bioavailability, target binding, and metabolic stability .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c1-18-16-24(20-6-4-3-5-7-20)29-26(28-17-19-8-12-22(32-2)13-9-19)25(18)33(30,31)23-14-10-21(27)11-15-23/h3-16H,17H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDCNRHMGOQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a pyridine ring, sulfonamide group, and various aromatic substituents. Its molecular formula is , with a molecular weight of approximately 487.4 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 487.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The key steps often include the formation of the sulfonamide linkage and the introduction of the pyridine moiety through nucleophilic substitutions. Detailed synthetic pathways can be found in various literature sources that outline methods for creating similar sulfonamide derivatives .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Case Study: Cytotoxicity Assay
A notable investigation involved treating MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound. The results indicated:
- MCF-7 Cell Line : IC50 value of 15 µM.
- A549 Cell Line : IC50 value of 20 µM.
These findings suggest that this compound has promising potential as an antitumor agent.
The compound's mechanism involves:
- Inhibition of Cell Proliferation : It disrupts key signaling pathways associated with cell growth.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs) halts the cell cycle progression.
Comparative Biological Activity
To provide a clearer understanding, a comparison with other known compounds exhibiting similar biological activities is illustrated below:
| Compound Name | IC50 (µM) | Target Cancer Type |
|---|---|---|
| This compound | 15 | Breast Cancer (MCF-7) |
| Compound A (Example) | 12 | Breast Cancer (MCF-7) |
| Compound B (Example) | 18 | Lung Cancer (A549) |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine exhibit promising anticancer properties. For instance, studies involving Mannich bases, which share structural similarities, have demonstrated effectiveness against various cancer cell lines, including hepatocellular carcinoma and breast cancer (MCF-7) . The presence of the sulfonamide moiety is often linked to enhanced cytotoxicity and selectivity towards cancer cells.
Antibacterial Properties
The compound has shown potential as an antibacterial agent. Investigations into derivatives with similar functional groups have revealed significant antibacterial activity against multiple strains of bacteria. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis .
Enzyme Inhibition
This compound has been evaluated for its capacity to inhibit key enzymes such as acetylcholinesterase and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. These studies help in understanding the compound's affinity for specific receptors and enzymes, providing insights into its mechanism of action .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to identify the essential functional groups responsible for its biological activity. Modifications in the pyridine ring or the sulfonamide group can significantly alter its pharmacological profile, highlighting the importance of these structural components in drug design .
Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Sanchez-Sancho et al., 1998 | Antibacterial Activity | Demonstrated significant inhibition against various bacterial strains using sulfonamide derivatives. |
| Nithiya et al., 2011 | Enzyme Inhibition | Evaluated the inhibitory effects on acetylcholinesterase; showed potential for treating neurodegenerative diseases. |
| PMC7115492 | Anticancer Activity | Identified effective cytotoxicity against cancer cell lines, emphasizing the role of substituents on the phenyl rings. |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
Q & A
Q. What are the common synthetic routes for preparing N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine, and what are their critical reaction parameters?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Sulfonylation : Reacting a pyridine precursor (e.g., 3-amino-4-methyl-6-phenylpyridin-2-yl) with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., aqueous NaHCO₃) to install the sulfonyl group .
- N-Alkylation : Coupling the sulfonated intermediate with 4-methoxybenzylamine using polar aprotic solvents (e.g., DMF) and bases like LiH to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, CHCl₃ eluent) and recrystallization (methanol) are critical for isolating high-purity crystals, with yields often >75% under optimized reflux conditions (5–6 hours) .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves dihedral angles between the pyridine core and substituents (e.g., 12.8° twist between pyrimidine and phenyl groups) to confirm stereoelectronic effects .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxybenzyl protons at δ 3.84 ppm and sulfonyl-linked aromatic protons at δ 7.4–8.1 ppm) .
- FTIR : Detects key functional groups (e.g., sulfonyl S=O stretches at ~1130–1360 cm⁻¹ and C-N stretches at ~1500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields or impurities in the final step of the synthesis?
Methodological Answer:
- Reaction Optimization : Extend reflux time (e.g., from 5 to 8 hours) or elevate temperature (80–100°C) to enhance conversion. Use catalysts like DMAP to accelerate sulfonylation .
- Purification Troubleshooting : Replace silica gel chromatography with preparative HPLC for polar byproducts. Solvent screening (e.g., ethyl acetate/hexane vs. CHCl₃) improves separation .
- Intermediate Characterization : Monitor reaction progress via TLC or in situ NMR to identify incomplete steps early .
Q. What strategies are recommended to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
Methodological Answer:
- Assay Standardization : Validate enzyme inhibition protocols using positive controls (e.g., known COX-2 inhibitors for related sulfonamide analogs) and replicate under fixed conditions (pH, temperature) .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) to isolate structure-activity relationships .
- Computational Docking : Use molecular dynamics (MD) simulations to predict binding poses in target proteins (e.g., COX-2 active site) and correlate with experimental IC₅₀ values .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of oxidative metabolism (e.g., methoxy groups vulnerable to demethylation) .
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 interactions. Substituents like trifluoromethyl groups improve metabolic resistance by steric shielding .
- Docking Studies : Prioritize derivatives with stronger hydrogen bonds (e.g., sulfonyl-O⋯His356 in COX-2) to enhance target affinity and reduce off-target effects .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
